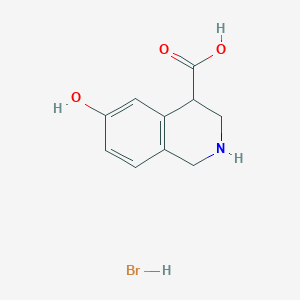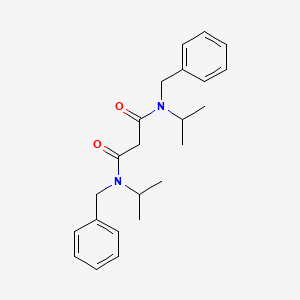
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex molecule that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzofuran ring, a pyrrolidine ring, and a pyrimidine ring . The benzofuran ring is a key structural feature that contributes to the wide array of biological activities exhibited by benzofuran derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of multiple functional groups, including the sulfonyl group and the oxy group, could potentially participate in various chemical reactions .Applications De Recherche Scientifique
Biological Active Sulfonamide-based Hybrid Compounds
Sulfonamides, characterized by their R-SO2NHR' general formula, are an essential class of drugs due to their broad pharmacological properties, including antibacterial, antitumor, and anti-neuropathic pain activities. The diversity in the R and R' moieties, ranging from hydrogen to various organic compounds, leads to a wide range of sulfonamide hybrids. These hybrids incorporate other active pharmaceutical scaffolds such as pyrimidine, enhancing their efficacy and application scope in medicinal chemistry. This integration has led to the development of compounds with improved biological activities, underlining the importance of sulfonamide-based hybrids in drug discovery (Ghomashi et al., 2022).
Antimicrobial Evaluation of Pyrazolopyrimidines
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups has demonstrated significant antimicrobial activities, surpassing that of reference drugs in some cases. These findings suggest the potential of pyrimidine derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance. The study highlights the importance of structural modification in enhancing biological activities, providing a pathway for the development of new therapeutic agents (Alsaedi et al., 2019).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
The synthesis of heterocyclic sulfonamides and sulfonyl fluorides showcases the versatility of sulfonamide-based compounds in drug design. A sulfur-functionalized aminoacrolein derivative was efficiently used to synthesize heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the compound's utility in parallel medicinal chemistry protocols. This development underscores the potential of sulfonamide-based compounds in creating diverse therapeutic agents, including those with pyrimidine cores, highlighting their significance in the pharmaceutical industry (Tucker et al., 2015).
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, the compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” may also hold potential for future research in these areas .
Propriétés
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-24(21,14-2-3-15-12(10-14)5-9-22-15)19-8-4-13(11-19)23-16-17-6-1-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJKCSWUBOJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

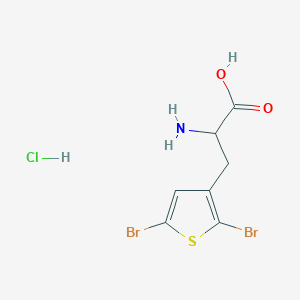

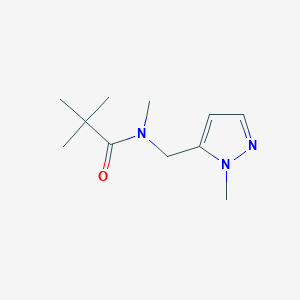
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
![N,N-Dimethyl-6-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997245.png)
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
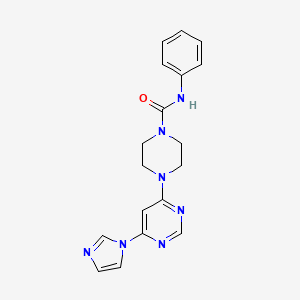
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2997251.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione](/img/structure/B2997253.png)
